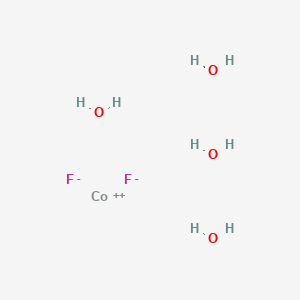
Fluoruro de cobalto(II) tetrahidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt(2+);difluoride;tetrahydrate, also known as cobalt(II) fluoride tetrahydrate, is a chemical compound with the formula CoF₂·4H₂O. It is a red crystalline solid that is sparingly soluble in water and has various applications in different fields. The compound is known for its antiferromagnetic properties at low temperatures .
Aplicaciones Científicas De Investigación
Cobalt(2+);difluoride;tetrahydrate has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including the alloying of metals.
Optical Deposition: The compound is used in optical deposition processes to improve the quality of optical materials.
Battery Manufacturing: It is used in the production of batteries due to its electrochemical properties.
Mecanismo De Acción
Target of Action
Cobalt(2+);difluoride;tetrahydrate, also known as Cobalt (II) fluoride, is a chemical compound with the formula CoF2·4H2O . It contains cobalt in its +2 oxidation state and also contains fluoride ions
Mode of Action
It is known that the compound can react with hydrogen at 300 °c (572 °f) to make cobalt and hydrogen fluoride .
Pharmacokinetics
It is known that the compound is sparingly soluble in water . The compound can be dissolved in warm mineral acid, and will decompose in boiling water .
Result of Action
It is known that the compound is used in oxygen-sensitive fields, namely metal production . In low concentrations, it has public health uses .
Action Environment
The action, efficacy, and stability of Cobalt(2+);difluoride;tetrahydrate can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the temperature of the environment . Furthermore, the compound can decompose in boiling water , indicating that high temperatures can affect its stability.
Métodos De Preparación
Cobalt(2+);difluoride;tetrahydrate can be synthesized through several methods:
From Anhydrous Cobalt(II) Chloride or Cobalt(II) Oxide: This method involves reacting anhydrous cobalt(II) chloride or cobalt(II) oxide with hydrogen fluoride[ \text{CoCl}_2 + 2\text{HF} \rightarrow \text{CoF}_2 + 2\text{HCl} ] [ \text{CoO} + 2\text{HF} \rightarrow \text{CoF}_2 + \text{H}_2\text{O} ]
From Cobalt(III) Fluoride: The compound can also be produced by reacting cobalt(III) fluoride with water.
Dissolution in Hydrofluoric Acid: The tetrahydrate form is obtained by dissolving cobalt(II) in hydrofluoric acid, followed by dehydration to obtain the anhydrous form.
Análisis De Reacciones Químicas
Cobalt(2+);difluoride;tetrahydrate undergoes various chemical reactions:
Oxidation and Reduction: The compound can participate in redox reactions, where cobalt can change its oxidation state.
Substitution Reactions: It can undergo substitution reactions with other halides or ligands.
Decomposition: The tetrahydrate form decomposes upon heating, releasing water and forming the anhydrous form.
Common reagents used in these reactions include hydrogen fluoride, hydrofluoric acid, and other halides. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
Cobalt(2+);difluoride;tetrahydrate can be compared with other similar compounds such as:
Cobalt(II) Chloride: Similar in terms of cobalt’s oxidation state but differs in the anion and solubility properties.
Nickel(II) Fluoride: Similar in terms of fluoride anion but differs in the metal cation and its properties.
Iron(II) Fluoride: Similar in terms of fluoride anion but differs in the metal cation and its magnetic properties.
Cobalt(2+);difluoride;tetrahydrate is unique due to its specific combination of cobalt and fluoride ions, leading to distinct chemical and physical properties.
Propiedades
IUPAC Name |
cobalt(2+);difluoride;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2FH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHUTFNEBYCZAF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[F-].[F-].[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoF2H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647791 |
Source


|
| Record name | Cobalt(2+) fluoride--water (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13817-37-3 |
Source


|
| Record name | Cobalt(2+) fluoride--water (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














